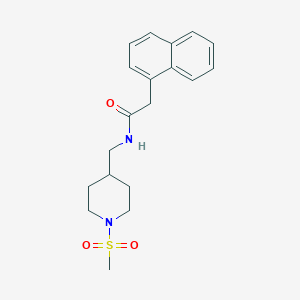

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S/c1-25(23,24)21-11-9-15(10-12-21)14-20-19(22)13-17-7-4-6-16-5-2-3-8-18(16)17/h2-8,15H,9-14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDFJLSMTXYBEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a cyclization reaction.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, using reagents such as methylsulfonyl chloride in the presence of a base.

Attachment of the Naphthalene Moiety: The naphthalene group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Final Acetamide Formation: The final step involves the formation of the acetamide group, typically through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the naphthalene moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of substituted piperidine or naphthalene derivatives.

Scientific Research Applications

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine Substituent Variations

The methylsulfonyl group on the piperidine ring distinguishes this compound from analogs with alternative substituents. For instance:

- 1-Ethylpiperidin-4-yl : Introduces bulkier alkyl chains, which may sterically hinder target binding.

- 1-(2-Methoxyethyl)piperidin-4-yl : Adds an ether linkage, enhancing hydrophilicity and hydrogen-bonding capacity.

The methylsulfonyl group’s electron-withdrawing nature may stabilize the piperidine ring conformation, influencing binding affinity in enzyme-active sites .

Naphthalene Positional Isomerism

Replacing the naphthalen-1-yl group with naphthalen-2-yl (as in ) alters steric and electronic interactions. The 1-position’s peri-hydrogens create a more rigid structure, while the 2-position may allow better π-π stacking with planar aromatic residues in biological targets .

Functional Group Modifications

- Hydroxyl/Nitro Substituents: Compounds like N-((2-hydroxynaphthalen-1-yl)(4-nitrophenyl)methyl)acetamide () exhibit increased acidity (pKa ~8–10 for phenolic OH) and hydrogen-bond donor capacity, which could enhance target engagement but reduce metabolic stability .

- Halogenation : Chloro or fluoro substituents (e.g., in ) increase lipophilicity and may improve blood-brain barrier penetration but pose risks of off-target halogen bonding .

Molecular Weight and Complexity

The target compound (estimated MW ~400–450 g/mol) is smaller than derivatives like Goxalapladib (MW 718.80 g/mol, ), which contains trifluoromethyl and biphenyl groups. Lower molecular weight may improve bioavailability but reduce binding specificity .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Solubility and Bioavailability : The methylsulfonyl group likely improves aqueous solubility over alkyl-substituted piperidines but may limit blood-brain barrier penetration compared to halogenated analogs .

- Target Selectivity : Naphthalen-1-yl’s rigidity may favor selectivity for flat binding pockets (e.g., kinase ATP sites), whereas naphthalen-2-yl derivatives () might target deeper hydrophobic cavities .

- Synthetic Accessibility : The compound’s structure is less synthetically demanding than polyhalogenated or macrocyclic derivatives (), enabling scalable production .

Biological Activity

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide, a synthetic organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

Chemical Structure:

- IUPAC Name: N-[(1-(methylsulfonyl)piperidin-4-yl)methyl]naphthalene-2-carboxamide

- Molecular Formula: C18H22N2O3S

- CAS Number: 1234985-29-5

The compound features a piperidine ring substituted with a methylsulfonyl group and a naphthamide moiety, which contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The piperidine ring and naphthamide moiety may modulate enzyme or receptor activity, leading to various biological effects. The exact pathways are still under investigation, but preliminary studies suggest potential interactions with:

- Enzymes involved in metabolic pathways.

- Receptors associated with neurological functions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study demonstrated that related piperidine derivatives showed:

- Minimum Inhibitory Concentrations (MIC): Ranging from 15.625 μM to 125 μM against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (μM) | Target Bacteria |

|---|---|---|

| Compound A | 15.625 | Staphylococcus aureus |

| Compound B | 62.5 | Enterococcus faecalis |

| N-Acetyl Compound | 31.108 | Staphylococcus epidermidis |

Anticancer Activity

Preliminary studies suggest that compounds with similar structural motifs have shown promise in anticancer applications. For example, certain piperidine derivatives have demonstrated significant efficacy against human breast cancer cells, with IC50 values comparable to established chemotherapeutics .

Table 2: Anticancer Efficacy of Piperidine Derivatives

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound C | 57.3 | Breast Cancer |

| Compound D | 45.0 | Lung Cancer |

Study on Biofilm Inhibition

A recent investigation highlighted the biofilm inhibitory potential of related compounds against Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited moderate-to-good antibiofilm activity, suggesting its utility in treating biofilm-associated infections .

Table 3: Biofilm Inhibition Metrics

| Bacteria | MBIC (μg/mL) | MBEC (μg/mL) |

|---|---|---|

| MRSA | 62.216 | 124.432 |

| Staphylococcus epidermidis | 31.108 | 62.216 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.